
4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, commonly known as SU5416, is a synthetic small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR). It was first synthesized by Sugen Inc. in the late 1990s and has been widely used in scientific research to study the mechanisms of angiogenesis and tumor growth.
Mécanisme D'action
The mechanism of action of SU5416 involves the inhibition of 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, which is a receptor tyrosine kinase that plays a critical role in angiogenesis. 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is activated by binding to vascular endothelial growth factor (VEGF), which is a signaling protein that promotes the growth of new blood vessels. By blocking 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, SU5416 can prevent the activation of downstream signaling pathways that are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
SU5416 has been shown to have potent anti-angiogenic and anti-tumor effects in preclinical studies. It can inhibit the growth of a wide range of tumor types, including breast, lung, colon, and prostate cancer. SU5416 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SU5416 is its potent anti-angiogenic and anti-tumor effects, which make it a valuable tool for studying the mechanisms of angiogenesis and tumor growth. However, SU5416 has several limitations that need to be considered when designing experiments. The low yield of SU5416 makes it a challenging compound to synthesize, and it can be relatively expensive to purchase. Additionally, SU5416 has a short half-life in vivo, which can limit its efficacy in certain experimental settings.
List of
Orientations Futures
1. Combination therapy: Investigate the efficacy of SU5416 in combination with other anti-angiogenic agents or chemotherapy drugs to enhance its anti-tumor effects.
2. Biomarker identification: Identify biomarkers that can predict the response to SU5416 treatment in patients with cancer.
3. Drug delivery: Develop novel drug delivery systems to improve the pharmacokinetics and bioavailability of SU5416.
4. Mechanism of resistance: Investigate the mechanisms of resistance to SU5416 treatment in cancer cells to develop strategies to overcome resistance.
5. Clinical trials: Conduct clinical trials to evaluate the efficacy and safety of SU5416 in patients with cancer.
In conclusion, SU5416 is a synthetic small molecule inhibitor of 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione that has been widely used in scientific research to study the mechanisms of angiogenesis and tumor growth. It has potent anti-angiogenic and anti-tumor effects and has shown promise in preclinical studies. However, its low yield, short half-life, and cost can limit its efficacy in certain experimental settings. Future research directions include combination therapy, biomarker identification, drug delivery, mechanism of resistance, and clinical trials.
Applications De Recherche Scientifique
SU5416 has been extensively used in scientific research to study the mechanisms of angiogenesis and tumor growth. It is a potent inhibitor of 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, which plays a critical role in the formation of new blood vessels. By blocking 4-amino-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione, SU5416 can inhibit the growth of tumors and prevent the formation of new blood vessels, which are essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
4-amino-2-(3,4-dichlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-5-4-7(6-10(9)16)18-13(19)8-2-1-3-11(17)12(8)14(18)20/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMYSRCNHKXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



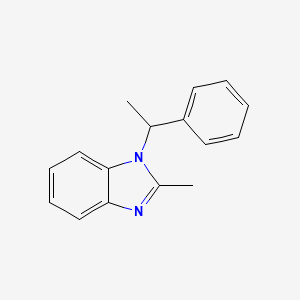
![N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932437.png)
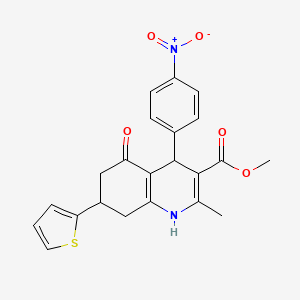
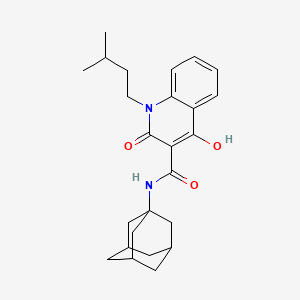
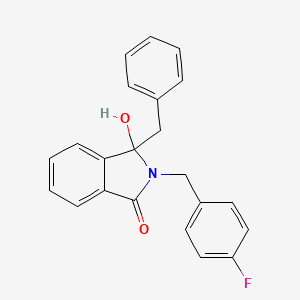
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![N-{4-chloro-2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3932469.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B3932483.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)

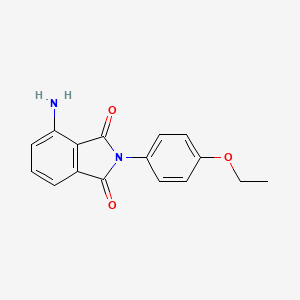
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)